6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one is an organic compound that belongs to the class of pyrazolopyrimidinones. This compound features a pyrazole ring fused to a pyrimidinone structure, characterized by the presence of an amino group and an isopropyl substituent. The chemical formula for this compound is , and it has a molecular weight of 178.19 g/mol. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.
Classification:
The synthesis of 6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several key steps:
These synthetic routes often require careful control of reaction conditions such as temperature and pH to optimize yields and purity.
The molecular structure of 6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one can be represented using various notations:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₀N₄O |
| Molecular Weight | 178.19 g/mol |
| InChI | InChI=1S/C8H10N4O/c1-5(2)12... |
| InChI Key | XYRVLCQVOLFELO-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(C=N1)C(=O)NC=N2 |
The structure consists of a fused pyrazole and pyrimidinone ring system with an amino group at position 6 and an isopropyl group at position 1.
6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further testing.
The mechanism of action for 6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with specific biological targets:
The physical and chemical properties of 6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one include:
These properties are crucial for determining the compound's usability in laboratory settings and its stability during storage.
The applications of 6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one are diverse:
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1